N,N-Dimethylglycine hydrochloride

Catalog No.
S794046
CAS No.
2491-06-7
M.F
C4H10ClNO2
M. Wt
139.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylglycine hydrochloride

CAS Number

2491-06-7

Product Name

N,N-Dimethylglycine hydrochloride

IUPAC Name

2-(dimethylamino)acetic acid;hydrochloride

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

InChI

InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H

InChI Key

FKASAVXZZLJTNX-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)O.Cl

Canonical SMILES

CN(C)CC(=O)O.Cl

Biomarker of Protein Degradation:

N,N-Dimethylglycine (DMG) has been explored as a potential biomarker for protein degradation, particularly in Chronic Obstructive Pulmonary Disease (COPD) patients. Studies suggest that DMG levels might be elevated in COPD patients compared to healthy controls. This elevation is thought to be linked to increased protein breakdown in the body associated with the disease. However, further research is needed to confirm the clinical utility of DMG as a biomarker for COPD diagnosis or disease monitoring. Source: Sigma-Aldrich:

Substrate for Amino Acid Methyltransferase studies:

DMG serves as a valuable substrate for researchers studying and characterizing amino acid methyltransferases (AMT). These enzymes play a crucial role in various biological processes, including protein methylation and cellular metabolism. By utilizing DMG, researchers can gain insights into the activity, specificity, and function of different AMTs. Source: Sigma-Aldrich:

N,N-Dimethylglycine hydrochloride is a derivative of the amino acid glycine, characterized by the presence of two methyl groups attached to the nitrogen atom. Its chemical formula is C₄H₁₀ClN₁O₂, and it exists as a hydrochloride salt, which enhances its solubility in water. This compound is known for its sweet taste and is naturally occurring in various foods, particularly in beans and liver. It can also be synthesized through metabolic processes involving choline and trimethylglycine, where it acts as an intermediary metabolite .

, particularly as a ligand in metal-catalyzed reactions. For instance, it has been utilized in the Ullmann coupling reaction, where it facilitates the coupling of aryl halides with phenols under copper(I) iodide catalysis at elevated temperatures . Additionally, its formation can be achieved through various synthetic pathways, including:

  • Alkylation of Glycine: This involves treating glycine with formaldehyde and formic acid, followed by hydrochloric acid addition to yield the hydrochloride salt .
  • Electrodialysis: A method that recovers N,N-dimethylglycine from its hydrochloride form using bipolar membrane electrodialysis, enhancing production efficiency .

N,N-Dimethylglycine exhibits biological activity primarily as an agonist at the glycine site of the N-methyl-D-aspartate receptor. This interaction suggests potential roles in neurotransmission and modulation of synaptic activity. Although it has been proposed for various therapeutic applications, including as an athletic performance enhancer and immunostimulant, scientific evidence supporting these claims remains limited. Studies have shown little to no significant effects in treating conditions like autism spectrum disorders .

The synthesis of N,N-dimethylglycine hydrochloride can be accomplished through several methods:

  • Alkylation of Glycine: The Eschweiler–Clarke reaction is a common method where glycine is treated with formaldehyde and formic acid, producing N,N-dimethylglycine after subsequent acidification .
  • Monochloroacetic Acid Reaction: This involves reacting monochloroacetic acid with aqueous dimethylamine followed by hydrochloric acid treatment to yield the hydrochloride salt .
  • Bipolar Membrane Electrodialysis: This innovative method enables efficient recovery from solutions containing dimethylglycine hydrochloride .

N,N-Dimethylglycine hydrochloride has several applications across different fields:

  • Nutritional Supplement: It is marketed as a dietary supplement purported to enhance physical performance and support metabolic functions.
  • Pharmaceuticals: Investigated for potential therapeutic roles in treating neurological disorders and enhancing immune response.
  • Chemical Synthesis: Used as a reagent or catalyst in organic synthesis processes, particularly in coupling reactions involving aryl halides .

Research into the interactions of N,N-dimethylglycine hydrochloride has focused on its role as a ligand in various catalytic processes. Studies have demonstrated its efficacy in facilitating cross-coupling reactions under mild conditions when combined with transition metals like copper. Additionally, its agonistic properties at NMDA receptors suggest possible interactions with other neurotransmitter systems that could influence cognitive functions or neuroprotection .

Several compounds share structural similarities with N,N-dimethylglycine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
GlycineNH₂CH₂COOHSimplest amino acid; no methyl groups
N-Methylglycine(CH₃)NHCH₂COOHOne methyl group; involved in methylation processes
Trimethylglycine(CH₃)₃NCH₂COOHThree methyl groups; known as betaine
N,N-Diethylglycine(C₂H₅)₂NCH₂COOHTwo ethyl groups; less common than dimethyl variant

N,N-Dimethylglycine stands out due to its dual methyl substitution on the nitrogen atom, which influences its solubility and biological activity compared to other related compounds.

UNII

YXK75EAE92

Sequence

G

Related CAS

1118-68-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 6 of 12 companies with hazard statement code(s):;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2491-06-7

Wikipedia

N,N-dimethylglycine hydrochloride

General Manufacturing Information

Glycine, N,N-dimethyl-, hydrochloride (1:1): INACTIVE

Dates

Modify: 2023-08-15

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